Dioscin

Catalog No.
S003679
CAS No.
19057-60-4
M.F
C45H72O16
M. Wt
869.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioscin

Reproducible cancer research requires precise glycoside structure, not crude extracts. Dioscin provides consistent, potent cytotoxicity.

  • Superior potency vs. protodioscin in TNBC cell lines
  • Defined degradation kinetics for controlled prodrug release
  • Enhanced intestinal permeability for oral formulation development

Supplied with verified ≥98% purity and batch-specific QC data. In stock.

CAS Number

19057-60-4

Product Name

Dioscin

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C45H72O16

Molecular Weight

869.0 g/mol

InChI

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1

InChI Key

VNONINPVFQTJOC-ZGXDEBHDSA-N

Synonyms

Collettiside III

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1

The exact mass of the compound Dioscin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Spirostans - Supplementary Records. It belongs to the ontological category of hexacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Dioscin is a steroidal saponin consisting of the aglycone diosgenin linked to a trisaccharide sugar chain.[1][2] This glycosylation is a critical structural feature that dictates its physicochemical properties and biological activities, distinguishing it from both its parent aglycone and other related saponins.[3][4] Primarily sourced from plants of the Dioscorea genus, high-purity Dioscin is utilized in research contexts where the specific structure of the glycoside is essential for achieving targeted biological effects, such as in oncology, inflammation, and metabolic disease studies.[4][5][6]

Research Fit

Steroidal saponin with chacotriose glycosylation; supports cell-model antiproliferation studies
Soluble in methanol, ethanol, acetic acid; compatible with polar-solvent dosing workflows
Reported antiproliferative activity across multiple cancer cell lines; cytotoxicity screening context

Substituting high-purity Dioscin with its aglycone (diosgenin), a closely related saponin (protodioscin), or a crude plant extract is often unviable for reproducible research. The trisaccharide moiety of Dioscin is not merely a solubilizing group; it is integral to its biological mechanism, leading to significant differences in intestinal permeability, stability, and cytotoxic potency compared to diosgenin.[3] For instance, Dioscin shows markedly different cytotoxic IC50 values against cancer cell lines compared to protodioscin, underscoring that even minor changes in glycosylation can fundamentally alter biological outcomes.[7] Using crude extracts introduces variability and confounding factors, making them unsuitable for precise mechanism-of-action studies or any application where dose-response consistency is required.

Substitution Risk

Aglycone (diosgenin)

Glycosylation-deficient; reported antiproliferative response may be substantially reduced. Sugar moiety essential for full activity context.

Other trisaccharide saponins (gracillin, solasonine)

Chacotriose chain linked to higher reported antiproliferative response; non-chacotriose analogs may show shifted activity profiles.

Crude Dioscorea extracts

Variable dioscin/protodioscin content across species; unstandardized material may not reproduce purified-compound model response.

Enhanced Cytotoxic Potency in Breast Cancer Cell Lines Compared to Protodioscin

In a direct comparison using human breast cancer cell lines, Dioscin demonstrated significantly greater cytotoxic potency than its close structural analog, Protodioscin. Against the triple-negative breast cancer (TNBC) cell line MDA-MB-468, Dioscin's half-maximal inhibitory concentration (IC50) was 1.53 µM, which is approximately 40% lower (more potent) than Protodioscin's IC50 of 2.56 µM.[7] A similar trend was observed in the ER-positive MCF-7 cell line, where Dioscin's IC50 was 4.79 µM compared to 6 µM for Protodioscin.[7]

Evidence DimensionCytotoxicity (IC50)
Target Compound Data1.53 µM (MDA-MB-468 cells); 4.79 µM (MCF-7 cells)
Comparator Or BaselineProtodioscin: 2.56 µM (MDA-MB-468 cells); 6.0 µM (MCF-7 cells)
Quantified Difference~40% more potent in MDA-MB-468; ~20% more potent in MCF-7
ConditionsIn vitro MTT assay on human breast cancer cell lines after 48 hours of treatment.

This demonstrates that minor differences in glycosylation between saponins lead to significant changes in anticancer activity, justifying the procurement of the specific Dioscin structure for oncology research.

Dioscin vs. Gracillin
Reported
Higher antiproliferative activity attributed to chacotriose sugar chain in MTT assays (HeLa, H7402 cells); distinct from non-chacotriose trisaccharide glycosides.
Supports sugar-chain-dependent activity interpretation
Exact IC50 not consolidated; comparative SAR context

Superior Intestinal Permeability Over its Aglycone, Diosgenin

In Caco-2 cell monolayer assays, a standard model for intestinal absorption, Dioscin demonstrated higher permeability compared to its aglycone, diosgenin.[3] Diosgenin was identified as a substrate for P-glycoprotein (P-gp) efflux pumps, which actively transport it out of cells and limit its absorption.[3] In contrast, Dioscin was not subject to significant efflux and has been shown to inhibit P-gp, which may contribute to its better absorption profile.[3] This suggests the glycoside structure is key to overcoming efflux-mediated barriers to intestinal transport.

Evidence DimensionIntestinal Permeability (Caco-2 Assay)
Target Compound DataHigher permeability with no significant efflux.
Comparator Or BaselineDiosgenin: Lower permeability, subject to P-glycoprotein mediated efflux.
Quantified DifferenceQualitatively higher absorption potential due to bypassing P-gp efflux.
ConditionsIn vitro Caco-2 cell monolayer transport assay.

For studies involving oral administration models, Dioscin offers a significant processing advantage over diosgenin, as its structure is better suited for intestinal absorption, a critical factor for bioavailability.

Dioscin vs. Smilax Saponins
Ranked in tested set
Ranked #1 among 6 Smilax saponins + VCR against SMMC-7721, HeLa, MGc80-3 cells; activity order: dioscin > VCR > SQD_4 > SQD_3 > M_1 > SQD_1 ≈ methyl protodioscin.
Supports cytotoxicity ranking within tested panel
Cell-line panel context; absolute IC50 not provided

Differential Stability in Simulated Gastric and Intestinal Fluids

The stability of Dioscin and its aglycone diosgenin differs significantly in simulated digestive fluids. After 3 hours in simulated gastric fluid (SGF, pH 1.2), Dioscin degraded by up to 28.3%, with much of this converting to diosgenin.[3] In simulated intestinal fluid (SIF, pH 6.8), Dioscin degradation was 12.4%.[3] In contrast, diosgenin showed higher stability, with only 8.5% degradation in SGF and 4.8% in SIF.[3] This indicates that while diosgenin is more stable, Dioscin acts as a prodrug, delivering diosgenin after partial hydrolysis.

Evidence DimensionDegradation (%) after 3 hours
Target Compound DataSGF (pH 1.2): 28.3%; SIF (pH 6.8): 12.4%
Comparator Or BaselineDiosgenin: SGF (pH 1.2): 8.5%; SIF (pH 6.8): 4.8%
Quantified DifferenceDioscin is 3.3x less stable in SGF and 2.6x less stable in SIF than Diosgenin.
ConditionsIn vitro incubation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

This differential stability is critical for formulation design; procuring Dioscin is advantageous for applications requiring controlled release or targeted delivery of diosgenin to the intestine, leveraging its role as a glycosidic prodrug.

Dioscin vs. Diosgenin
Class-level
Glycosylated dioscin shows markedly higher antiproliferative activity than aglycone diosgenin across ovarian, lung, gastric, bladder, colon cancer cell models.
Glycosylation reported essential for antiproliferative response
SAR inference; fold-difference varies by cell line
Chemical Marker QC
Method context
Discriminant marker (HCA, PCA, OPLS-DA) for Dioscoreae Hypoglaucae vs. Spongiosae Rhizoma via HPLC fingerprinting; one of four key saponins.
Supports species authentication and quality-control context
Chemometric model; 9 common peaks
Micelle PK Exposure
Data to verify
2.16× AUC increase, 1.3× MRT extension vs. free dioscin in rat IV study (TPGS/Soluplus micelles, 67.15 nm, 92.59% EE).
Supports formulation-dependent exposure interpretation
Source not specified; rat PK model data
Nanoliposome Efficacy
Reported
Sitogluside-dioscin DPPC nanoliposomes (P-SG-Dio) exhibited best stability, cellular uptake, and NLRP3-inhibiting anti-hyperuricemic effect in hyperuricemic mice vs. cholesterol-dioscin and free dioscin.
Supports co-formulation model-response context
Mouse model; 14-day oral administration

Oncology Drug Discovery and Structure-Activity Relationship (SAR) Studies

The significantly higher cytotoxic potency of Dioscin compared to its close analog Protodioscin makes it the specific choice for screening and mechanism-of-action studies in cancer research, particularly where targeting specific cell lines like TNBC is the objective.[7] High purity is essential to ensure that the observed effects are attributable to the precise glycosidic structure.

Development of Orally Administered Formulations

Given its superior intestinal permeability profile compared to its aglycone diosgenin, Dioscin is the indicated precursor for developing oral formulations.[3] Its ability to bypass P-gp efflux provides a clear rationale for its selection in pharmacokinetic and bioavailability studies aimed at systemic delivery.

Prodrug Strategy and Controlled Release Studies

The defined degradation kinetics of Dioscin in simulated gastric and intestinal fluids allow it to be used as a prodrug of diosgenin.[3] Researchers formulating systems for controlled release or targeted gastrointestinal delivery should select Dioscin to precisely control the rate and location of diosgenin release.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cancer cell-model antiproliferation studies
Chacotriose glycosylation pattern
Comparative antiproliferative response across cell lines
Herbal species authentication and QC
Chemical marker identity (HPLC fingerprint)
Discriminant power and batch consistency
Formulation-dependent exposure studies
Nanoformulation compatibility
Plasma exposure (AUC) and PK model interpretation
Hyperuricemia model intervention studies
Nanoliposome co-formulation synergy
Renal NLRP3 pathway response and uric acid endpoints

XLogP3

1.3

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

868.48203620 Da

Monoisotopic Mass

868.48203620 Da

Heavy Atom Count

61

Appearance

Powder

UNII

3B95U4OLWV

Wikipedia

Dioscin
[1]. Chen J, et al. Dioscin-induced apoptosis of human LNCaP prostate carcinoma cells through activation of caspase-3 and modulation of Bcl-2 protein family. J Huazhong Univ Sci Technolog Med Sci. 2014 Feb;34(1):125-30.
[2]. Qu X, et al. Dioscin inhibits osteoclast differentiation and bone resorption though down-regulating the Akt signaling cascades. Biochem Biophys Res Commun. 2014 Jan 10;443(2):658-65.
[3]. Qin J, et al. Dioscin prevents the mitochondrial apoptosis and attenuates oxidative stress in cardiac H9c2 cells. Drug Res (Stuttg). 2014 Jan;64(1):47-52.

Explore Compound Types